molecular formula C17H27ClO B14637420 3-(Chloromethyl)-2,4-dimethyl-6-(2,4,4-trimethylpentan-2-yl)phenol CAS No. 55698-85-6

3-(Chloromethyl)-2,4-dimethyl-6-(2,4,4-trimethylpentan-2-yl)phenol

Cat. No.: B14637420
CAS No.: 55698-85-6
M. Wt: 282.8 g/mol
InChI Key: MFQZKEPPSTZGRL-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2,4-dimethyl-6-(2,4,4-trimethylpentan-2-yl)phenol is a complex organic compound with a unique structure that includes a chloromethyl group, two methyl groups, and a bulky 2,4,4-trimethylpentan-2-yl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2,4-dimethyl-6-(2,4,4-trimethylpentan-2-yl)phenol typically involves the chloromethylation of 2,4-dimethyl-6-(2,4,4-trimethylpentan-2-yl)phenol. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually require a controlled temperature to ensure the selective formation of the chloromethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2,4-dimethyl-6-(2,4,4-trimethylpentan-2-yl)phenol can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the chloromethyl group, to form methyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of derivatives like 3-(aminomethyl)-2,4-dimethyl-6-(2,4,4-trimethylpentan-2-yl)phenol.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of 3-(methyl)-2,4-dimethyl-6-(2,4,4-trimethylpentan-2-yl)phenol.

Scientific Research Applications

3-(Chloromethyl)-2,4-dimethyl-6-(2,4,4-trimethylpentan-2-yl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2,4-dimethyl-6-(2,4,4-trimethylpentan-2-yl)phenol involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The phenol group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4,4-trimethylpentan-2-yl)phenol: Similar structure but lacks the chloromethyl group.

    4-(2,4,4-trimethylpentan-2-yl)phenol: Similar structure but with different substitution patterns on the phenol ring.

    2-[(2,4-dichlorophenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol: Contains additional chlorine atoms, leading to different reactivity and applications.

Uniqueness

3-(Chloromethyl)-2,4-dimethyl-6-(2,4,4-trimethylpentan-2-yl)phenol is unique due to the presence of the chloromethyl group, which provides distinct reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

55698-85-6

Molecular Formula

C17H27ClO

Molecular Weight

282.8 g/mol

IUPAC Name

3-(chloromethyl)-2,4-dimethyl-6-(2,4,4-trimethylpentan-2-yl)phenol

InChI

InChI=1S/C17H27ClO/c1-11-8-14(15(19)12(2)13(11)9-18)17(6,7)10-16(3,4)5/h8,19H,9-10H2,1-7H3

InChI Key

MFQZKEPPSTZGRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1CCl)C)O)C(C)(C)CC(C)(C)C

Origin of Product

United States

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